molecular formula C18H21NO3S B4300875 3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid

3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid

Cat. No.: B4300875
M. Wt: 331.4 g/mol
InChI Key: RKQYFXQZQGKKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid typically involves multi-step organic reactions. One possible route includes:

    Formation of the tert-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the thienylcarbonyl group: This step may involve the acylation of thiophene with an appropriate acyl chloride, followed by coupling with the tert-butylphenyl intermediate.

    Formation of the propanoic acid backbone: This can be done through a series of reactions including nitrile formation, reduction, and subsequent hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thienyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition or activation of enzymes: Binding to the active site or allosteric site of an enzyme.

    Receptor modulation: Acting as an agonist or antagonist at receptor sites.

    Pathway interference: Disrupting or enhancing specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butylphenyl)-3-[(2-furylcarbonyl)amino]propanoic acid: Similar structure with a furan ring instead of a thiophene ring.

    3-(4-tert-butylphenyl)-3-[(2-pyridylcarbonyl)amino]propanoic acid: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to other heterocyclic analogs

Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-(thiophene-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-18(2,3)13-8-6-12(7-9-13)14(11-16(20)21)19-17(22)15-5-4-10-23-15/h4-10,14H,11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQYFXQZQGKKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
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3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
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3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
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3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
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3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
Reactant of Route 6
3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid

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